molecular formula C23H25NO6 B12889365 Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate CAS No. 7630-72-0

Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate

Cat. No.: B12889365
CAS No.: 7630-72-0
M. Wt: 411.4 g/mol
InChI Key: UBNQMQAKEHACQS-UHFFFAOYSA-N
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Description

Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate is a complex organic compound with a unique structure that includes multiple methoxy groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the Dibenzoquinoline Core: This can be achieved through a series of condensation reactions involving methoxy-substituted benzaldehydes and aniline derivatives.

    Introduction of the Carboxylate Group: The carboxylate ester is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace methoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted dibenzoquinoline derivatives.

Scientific Research Applications

Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate involves its interaction with various molecular targets. The compound’s methoxy groups and quinoline core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline-6(5H)-carboxylate is unique due to its specific combination of methoxy groups and a carboxylate ester, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

Ethyl 1,2,9,10-tetramethoxy-4,5-dihydro-6H-dibenzo(de,g)quinoline-6-carboxylate (CAS Number: 7630-72-0) is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 411.45 g/mol
  • Density : 1.254 g/cm³
  • Boiling Point : 581.4 ºC
  • Flash Point : 305.4 ºC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit tumor growth in xenograft models by modulating apoptotic markers and reducing proliferation rates .
  • Antimicrobial Properties : Ethyl 1,2,9,10-tetramethoxy derivatives have demonstrated significant antimicrobial activity against various bacterial strains. This includes efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anticancer agent. One study reported that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), which contributed to oxidative stress and subsequent cell death .

In Vivo Studies

In vivo experiments using murine models have further validated the antitumor effects observed in vitro. A notable study demonstrated that administration of the compound significantly reduced tumor size and improved survival rates in treated animals compared to controls .

Case Studies

  • Case Study on Antitumor Effects :
    • Objective : To evaluate the efficacy of Ethyl 1,2,9,10-tetramethoxy in a lung cancer model.
    • Methodology : Mice were implanted with lung cancer cells and treated with varying doses of the compound.
    • Results : A marked reduction in tumor volume was observed alongside increased apoptosis markers in treated groups.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against MRSA.
    • Methodology : The compound was tested using standard disk diffusion methods.
    • Results : Significant inhibition zones were recorded for MRSA strains, indicating strong antimicrobial properties.

Data Summary Table

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight411.45 g/mol
Antitumor ActivityInduces apoptosis
Antimicrobial ActivityEffective against MRSA
Density1.254 g/cm³
Boiling Point581.4 ºC

Properties

CAS No.

7630-72-0

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10-carboxylate

InChI

InChI=1S/C23H25NO6/c1-6-30-23(25)24-8-7-13-10-19(28-4)22(29-5)21-15-12-18(27-3)17(26-2)11-14(15)9-16(24)20(13)21/h9-12H,6-8H2,1-5H3

InChI Key

UBNQMQAKEHACQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC

Origin of Product

United States

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